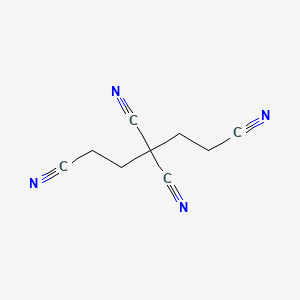
1,3,3,5-Pentanetetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5-Pentanetetracarbonitrile is an organic compound with the molecular formula C7H4N4 It is a nitrile derivative, characterized by the presence of four cyano groups (-C≡N) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5-Pentanetetracarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of malononitrile with a suitable alkylating agent, followed by further functionalization to introduce the additional cyano groups. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Pentanetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with LiAlH4 can yield 1,3,3,5-tetraaminopentane, while nucleophilic substitution with an amine can produce a corresponding substituted amine derivative.
Scientific Research Applications
1,3,3,5-Pentanetetracarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a precursor for pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,3,5-Pentanetetracarbonitrile involves its interaction with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Propanetetracarbonitrile: Similar in structure but with a different carbon backbone.
1,3,6-Hexanetricarbonitrile: Another nitrile derivative with a different arrangement of cyano groups.
1,1,2,2-Cyclopropanetetracarbonitrile: A cyclic nitrile compound with unique properties.
Uniqueness
1,3,3,5-Pentanetetracarbonitrile is unique due to its specific arrangement of cyano groups on a pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63877-68-9 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
pentane-1,3,3,5-tetracarbonitrile |
InChI |
InChI=1S/C9H8N4/c10-5-1-3-9(7-12,8-13)4-2-6-11/h1-4H2 |
InChI Key |
SOUBRVXEOBMUKO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC#N)(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



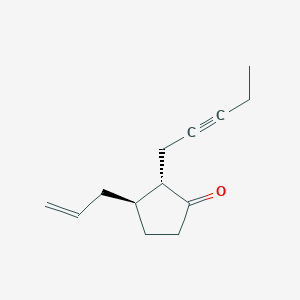
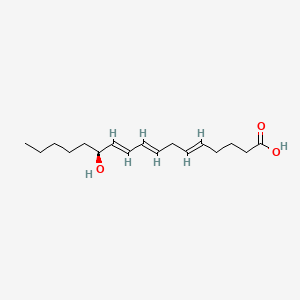
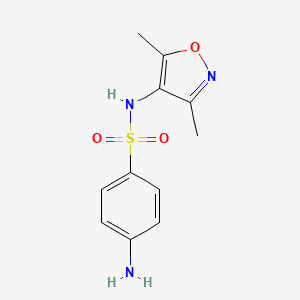


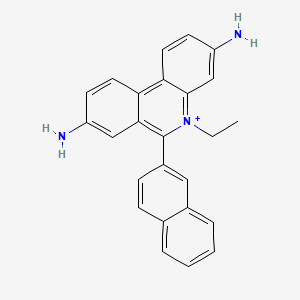
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
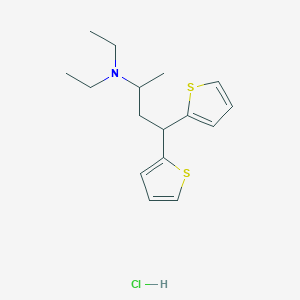
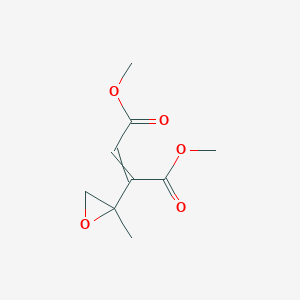
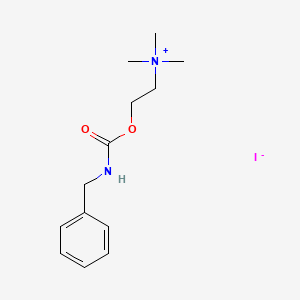


![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
